Comparative Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity vs. Hydroxyzine and Mepyramine
Alimemazine demonstrates a potent antimuscarinic effect, placing it in a high-affinity group of antihistamines. This contrasts sharply with a second group of H1RAs that exhibit minimal mAChR affinity. The inhibition constant (Ki) for alimemazine at muscarinic receptors falls between 5.0 and 38 nM [1]. In contrast, a comparator group including mepyramine, terfenadine, hydroxyzine, and meclizine displays Ki values ranging from 3,600 to 30,000 nM [1]. This difference of three orders of magnitude indicates a fundamentally distinct pharmacological profile.
| Evidence Dimension | Affinity for muscarinic acetylcholine receptors (Ki) |
|---|---|
| Target Compound Data | 5.0–38 nM |
| Comparator Or Baseline | Mepyramine, Terfenadine, Hydroxyzine, Meclizine (Low Affinity Group): 3,600–30,000 nM |
| Quantified Difference | Approximately 100- to 1,000-fold higher affinity |
| Conditions | In vitro receptor-binding assay using bovine cerebral cortex membranes |
Why This Matters
This data provides a quantitative basis for selecting alimemazine for applications where central anticholinergic effects (e.g., sedation, antiemesis) are therapeutically required, distinguishing it from less antimuscarinic alternatives.
- [1] Kubo, N., Shirakawa, O., Kuno, T., & Tanaka, C. (1987). Antimuscarinic Effects of Antihistamines: Quantitative Evaluation by Receptor-Binding Assay. Japanese Journal of Pharmacology, 43(3), 277–282. View Source
